molecular formula C19H19N3O2 B6347315 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine CAS No. 1354920-37-8

4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine

Cat. No. B6347315
CAS RN: 1354920-37-8
M. Wt: 321.4 g/mol
InChI Key: FDPJAWFLFDCEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine, also known as 4E6MP, is a pyrimidine derivative that has been studied for its potential therapeutic applications. It is an aromatic amine, and its chemical structure is composed of an ethoxy-substituted phenyl ring connected to a methoxy-substituted phenyl ring, which is in turn connected to a pyrimidine ring. The compound is a member of a class of molecules known as pyrimidines, which are widely used in pharmaceuticals and other applications.

Scientific Research Applications

4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has been studied for its potential therapeutic applications. It has been evaluated for its anti-tumor and anti-inflammatory activities, as well as its ability to inhibit the growth of certain bacteria. In addition, it has also been investigated for its potential role in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.

Mechanism of Action

The exact mechanism of action of 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the metabolism of certain molecules, such as DNA and RNA. In addition, it has been suggested that 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine have been studied in both in vitro and in vivo models. In vitro studies have demonstrated that 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has anti-tumor, anti-inflammatory, and anti-bacterial activities. In addition, it has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli. In vivo studies have demonstrated that 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has the potential to reduce inflammation and oxidative stress in mice.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine in laboratory experiments include its relatively low cost, its ease of synthesis, and its availability. However, there are some limitations to consider when using 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine in laboratory experiments. These include its potential toxicity, its lack of selectivity, and its limited solubility in water.

Future Directions

For research include further evaluation of its anti-tumor and anti-inflammatory activities, as well as its potential role in the treatment of neurodegenerative diseases. In addition, further studies are needed to better understand its mechanism of action and to identify potential drug targets. Other potential future directions include the development of new synthesis methods to improve the yield and purity of the compound, as well as the exploration of its potential applications in other fields, such as agriculture and food science.

Synthesis Methods

4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine can be synthesized through a multi-step process. The first step involves the condensation of 4-ethoxybenzaldehyde and 3-methoxyphenylhydrazine to form the Schiff base 4-(4-ethoxyphenyl)-6-(3-methoxyphenyl)hydrazine. This intermediate is then treated with ethyl chloroformate to form the 4-(4-ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine.

properties

IUPAC Name

4-(4-ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-3-24-15-9-7-13(8-10-15)17-12-18(22-19(20)21-17)14-5-4-6-16(11-14)23-2/h4-12H,3H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPJAWFLFDCEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine

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